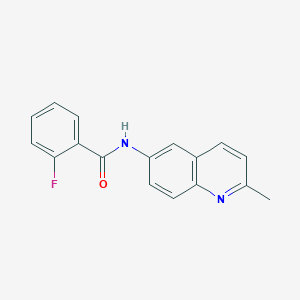![molecular formula C22H25N3O2 B5549199 N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)
N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N2-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N1,N2-dimethylglycinamide" involves multi-step chemical reactions, often starting from quinoline or its derivatives. For instance, the synthesis of similar quinoline derivatives has been achieved through reactions involving dimethylformamide as carbon synthons, demonstrating the versatility of DMF in contributing methyl, acyl, and amino groups in heterocycle syntheses (Li et al., 2021).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been detailed through crystallography, showing specific arrangements and bonding patterns. For example, studies on similar compounds have revealed intricate molecular structures stabilized by intermolecular hydrogen bonding and secondary intermolecular interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can vary widely, depending on the functional groups attached to the core quinoline structure. The synthesis and functionalization processes often include nucleophilic substitutions, cyclization reactions, and the introduction of various side chains, which significantly affect the chemical properties of the final compounds (Dyablo et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, modifications in the side chains or functional groups can alter these properties significantly, affecting the compound's application and effectiveness in various fields (Wen et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the quinoline core and the attached functional groups. Research on quinoline derivatives has shown that specific substitutions at strategic positions can enhance certain chemical properties, such as increased hypolipidemic activity, demonstrating the importance of structural modifications (Kurogi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Synthesis of Analogues: The synthesis of quinoline derivatives, including those structurally similar to N
2-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N1,N2-dimethylglycinamide, has been explored to evaluate their potential as hypolipidemic agents and for other pharmacological activities. Studies detail the synthesis of novel quinazolines and quinazolinones, highlighting the structure-activity relationship of these compounds (Kurogi et al., 1996). - Crystal and Solution Structures: Research on di-n-butyltin(IV) complexes with quinoline derivatives demonstrates the influence of tin coordination geometry on self-assembly processes, providing insights into the synthesis of complex structures with potential applications in materials science and catalysis (Baul et al., 2009).
Pharmacological and Biological Activities
- Anticancer Activity: Several studies have synthesized and evaluated quinoline derivatives for their in vitro anticancer activity, establishing structure-activity relationships and identifying promising anticancer agents. These compounds have shown selective inhibitory activity against specific cancer cell lines, suggesting their potential as lead compounds for further optimization (Chen et al., 2011).
- Antitumor Properties: Research on fused tetracyclic quinoline derivatives has investigated their DNA intercalative properties, cytotoxicity, and antitumor activity, highlighting the correlation between the ability to induce topoisomerase II-dependent DNA cleavage and antitumor efficacy in vivo (Yamato et al., 1989).
Mechanistic and Methodological Studies
- Mechanistic Insights into Dephosphorylation: A study provided mechanistic insights into the regioselective dephosphorylation of phosphate prodrugs, contributing to the understanding of the synthesis and potential applications of phosphorylated quinoline derivatives in antitumor therapies (Cheng et al., 2013).
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxyphenyl)-8-methylquinolin-3-yl]methyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-6-5-7-17-12-18(13-25(3)14-20(26)23-2)22(24-21(15)17)16-8-10-19(27-4)11-9-16/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDZHUJILMJXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=C(C=C3)OC)CN(C)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)